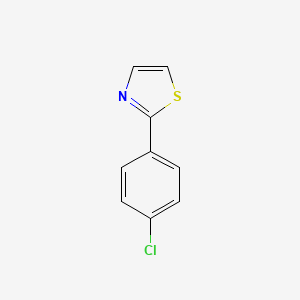

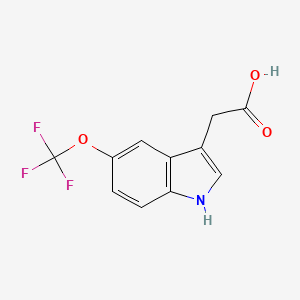

![molecular formula C15H20N4O2 B3120827 (S)-叔丁基 3-(3H-咪唑并[4,5-b]吡啶-3-基)吡咯烷-1-羧酸酯 CAS No. 273757-03-2](/img/structure/B3120827.png)

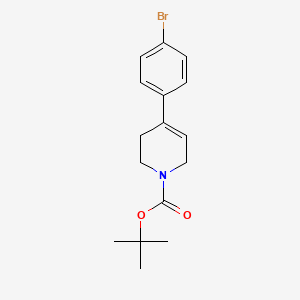

(S)-叔丁基 3-(3H-咪唑并[4,5-b]吡啶-3-基)吡咯烷-1-羧酸酯

描述

Imidazo[4,5-b]pyridine derivatives have attracted attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as 1H NMR, 13C NMR .科学研究应用

合成和结构研究

- 合成技术: 研究表明,咪唑并[4,5-b]吡啶的衍生物,包括 (S)-叔丁基 3-(3H-咪唑并[4,5-b]吡啶-3-基)吡咯烷-1-羧酸酯,可以使用各种技术合成。例如,一锅串联钯催化的胺化和分子内酰胺化技术已被用于制备相关化合物 (Scott, 2006)。

- 晶体结构和性质: 对类似化合物的研究涉及晶体结构分析和振动性质研究。这些研究通常使用核磁共振、傅里叶变换红外光谱和单晶 X 射线衍射等技术来阐明化合物的结构和性质 (Chen 等人,2021)。

化学反应和催化

- 催化活性: 某些咪唑并[4,5-b]吡啶衍生物已对其催化活性进行了研究。例如,具有吡啶官能化的 N-杂环卡宾的钌(II)羰基氯配合物在酮的氢转移反应中显示出催化活性 (Cheng 等人,2009)。

- 荧光探针的合成: 已经对咪唑并[1,2-a]吡啶的一锅合成进行了研究,该化合物可用作汞离子检测的荧光探针。这突出了此类化合物在环境监测和分析化学中的潜在应用 (Shao 等人,2011)。

生物和药理研究

- 放射防护作用: 一些研究集中于合成新型手性硝基硝酰自由基,包括咪唑并[4,5-b]吡啶的衍生物,以评估它们在生物细胞中的细胞毒性和放射防护作用。这表明在放射治疗和保护中的潜在应用 (Qin 等人,2009)。

作用机制

属性

IUPAC Name |

tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFFPQYHQRMTFZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=NC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

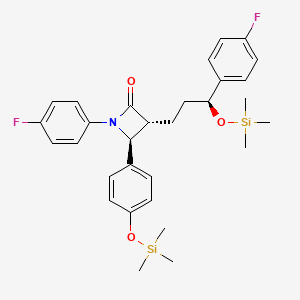

![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)

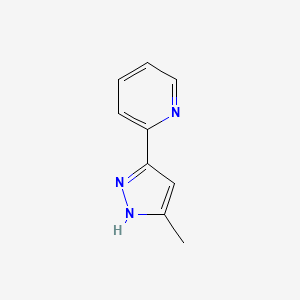

![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)

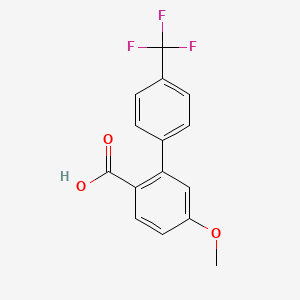

![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)

![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)